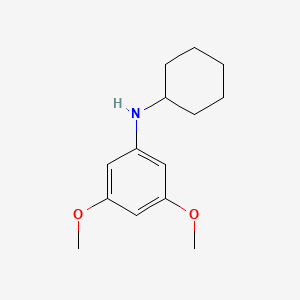

N-Cyclohexyl-3,5-dimethoxyaniline

CAS No.:

Cat. No.: VC17713301

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO2 |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | N-cyclohexyl-3,5-dimethoxyaniline |

| Standard InChI | InChI=1S/C14H21NO2/c1-16-13-8-12(9-14(10-13)17-2)15-11-6-4-3-5-7-11/h8-11,15H,3-7H2,1-2H3 |

| Standard InChI Key | SCZOLJLGXYBVCN-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)NC2CCCCC2)OC |

Introduction

Chemical Structure and Physicochemical Properties

N-Cyclohexyl-3,5-dimethoxyaniline belongs to the class of substituted anilines, featuring a cyclohexyl group at the nitrogen center and methoxy substituents at the 3 and 5 positions of the benzene ring. The molecular formula C₁₄H₂₁NO₂ corresponds to a molecular weight of 235.32 g/mol, with an IUPAC name of N-cyclohexyl-3,5-dimethoxyaniline. The compound’s structure is confirmed by its Standard InChI key (SCZOLJLGXYBVCN-UHFFFAOYSA-N), which encodes its stereochemical and connectivity details.

Electronic and Steric Effects

The methoxy groups donate electron density to the aromatic ring via resonance, activating it toward electrophilic substitution reactions. Conversely, the cyclohexyl group introduces steric hindrance around the nitrogen atom, influencing reaction kinetics and regioselectivity. This combination of electronic activation and steric shielding makes the compound a valuable substrate for designing regioselective synthetic pathways .

Physicochemical Data

Key physicochemical properties include a melting point range of 54–57°C for its precursor, 3,5-dimethoxyaniline , and a density estimate of 1.1577 g/cm³ . The compound is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol . Its refractive index (1.4640) and pKa (3.86) further reflect its polarizable electron system and weak basicity .

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₁NO₂ | |

| Molecular Weight | 235.32 g/mol | |

| Melting Point | 54–57°C (precursor) | |

| Density | 1.1577 g/cm³ | |

| Solubility | DMSO, Methanol | |

| Refractive Index | 1.4640 |

Synthesis Methodologies

The synthesis of N-Cyclohexyl-3,5-dimethoxyaniline primarily involves two routes: alkylation of 3,5-dimethoxyaniline and reductive amination. Each method offers distinct advantages in yield, purity, and scalability.

Alkylation of 3,5-Dimethoxyaniline

In this approach, 3,5-dimethoxyaniline reacts with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions. The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile, displacing the halide to form the N-cyclohexyl derivative. Optimal conditions include polar aprotic solvents like acetonitrile and temperatures between 50–80°C, achieving yields of 65–75%. Challenges include competing over-alkylation, which is mitigated by using excess amine or phase-transfer catalysts.

Reductive Amination

Reductive amination offers a milder alternative, involving the condensation of 3,5-dimethoxybenzaldehyde with cyclohexylamine in the presence of a reducing agent such as sodium cyanoborohydride. This method avoids harsh alkylating agents and achieves higher purity (≥90%) by minimizing byproducts. The reaction’s efficiency depends on the aldehyde’s reactivity and the stability of the imine intermediate, which is influenced by pH and solvent polarity.

| Method | Conditions | Yield | Purity | Advantages |

|---|---|---|---|---|

| Alkylation | Cyclohexyl bromide, K₂CO₃, CH₃CN, 70°C | 65–75% | 85–90% | Scalable, cost-effective |

| Reductive Amination | NaBH₃CN, MeOH, rt | 70–80% | ≥90% | Mild conditions, high purity |

Chemical Reactivity and Functionalization

N-Cyclohexyl-3,5-dimethoxyaniline exhibits rich reactivity, participating in electrophilic aromatic substitution (EAS), nucleophilic additions, and multicomponent reactions (MCRs).

Electrophilic Aromatic Substitution

The electron-donating methoxy groups direct electrophiles to the para position relative to themselves, favoring substitutions at the 4-position of the aromatic ring. Nitration and sulfonation reactions proceed efficiently under mild acidic conditions, yielding derivatives with enhanced solubility or bioactivity . For example, nitration at the 4-position produces a nitro intermediate that can be reduced to an amine for further functionalization .

Multicomponent Reactions (MCRs)

A 2024 study demonstrated the compound’s utility in a one-pot synthesis of spiroindolenines, leveraging its nucleophilicity in a Ugi-type reaction . Under visible light irradiation, N-Cyclohexyl-3,5-dimethoxyaniline reacts with iminium intermediates and isocyanides to form α-aminoamidines, which undergo oxidative cyclization to yield spiroheterocycles . This method achieved yields of 60–85% for derivatives such as 3d and 3g, highlighting its efficiency in constructing complex architectures .

Nucleophilic Reactions

The cyclohexylamine moiety acts as a weak nucleophile, engaging in alkylation and acylation reactions. For instance, acylation with acetic anhydride produces the corresponding acetamide, a precursor for further modifications in drug discovery .

Applications in Medicinal Chemistry and Materials Science

Spiroindolenine Synthesis

Spiroindolenines, privileged scaffolds in alkaloid synthesis, are efficiently constructed using N-Cyclohexyl-3,5-dimethoxyaniline as a key component. The compound’s methoxy groups enhance the reactivity of iminium intermediates in visible light-mediated reactions, enabling the formation of spiro[indole-isoquinoline] derivatives with potential anticancer and antiviral activities . For example, derivative 3d exhibited moderate activity against A₃ adenosine receptors, suggesting utility in neuropharmacology .

Imidazoquinoline Derivatives

In a 2009 study, N-Cyclohexyl-3,5-dimethoxyaniline served as a precursor for 2-cyclohexyl-substituted imidazoquinolines, which demonstrated allosteric modulation of G protein-coupled receptors (GPCRs) . Compound 20, featuring an adamantyl group, showed high binding affinity (Kᵢ = 73.1 nM) and minimal orthosteric interference, making it a candidate for developing selective A₃AR modulators .

Materials Science Applications

The compound’s rigid cyclohexyl group and planar aromatic system facilitate its incorporation into conjugated polymers and liquid crystals. Derivatives have been explored as electron-transport materials in organic light-emitting diodes (OLEDs), where their tunable HOMO-LUMO gaps enhance device efficiency.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume